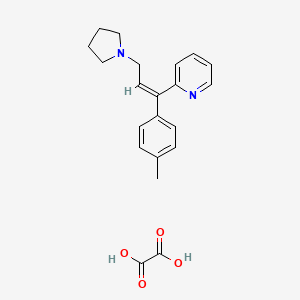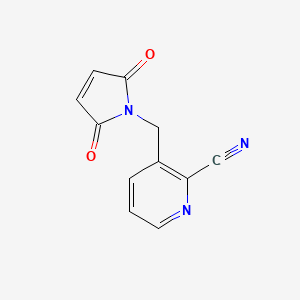
3-(Maleimidomethyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Maleimidomethyl)picolinonitrile is a chemical compound that features a maleimide group attached to a picolinonitrile moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The maleimide group is known for its reactivity with thiol groups, making it useful in bioconjugation and other chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Maleimidomethyl)picolinonitrile typically involves the reaction of maleimide with picolinonitrile under specific conditions. One common method involves the use of a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines . This stepwise and one-pot approach allows for the efficient production of 3-hydroxy-4-substituted picolinonitriles, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Maleimidomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The maleimide group can participate in substitution reactions, particularly with thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Thiol-containing compounds, such as cysteine or glutathione, can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Thiol-substituted derivatives, which are useful in bioconjugation applications.
Applications De Recherche Scientifique
3-(Maleimidomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-(Maleimidomethyl)picolinonitrile primarily involves its reactivity with thiol groups. The maleimide group forms stable thioether bonds with thiols, which is a key feature in bioconjugation and other chemical modifications. This reactivity allows the compound to target specific molecular pathways and interact with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in their substituents.
3-Methylpicolinonitrile: Another related compound with a methyl group instead of a maleimide group.
Uniqueness
3-(Maleimidomethyl)picolinonitrile is unique due to the presence of the maleimide group, which imparts specific reactivity towards thiol groups. This makes it particularly valuable in bioconjugation applications, where precise and stable modifications are required.
Propriétés
Formule moléculaire |
C11H7N3O2 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
3-[(2,5-dioxopyrrol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-9-8(2-1-5-13-9)7-14-10(15)3-4-11(14)16/h1-5H,7H2 |
Clé InChI |
XGKQSALDRPJQPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C#N)CN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


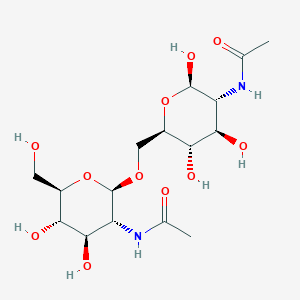

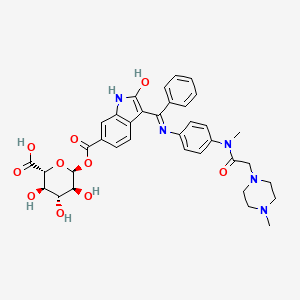
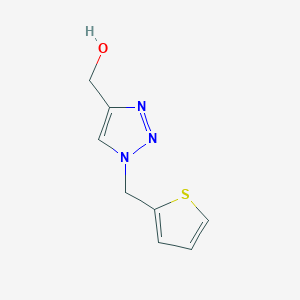
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
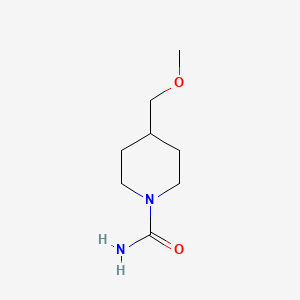
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
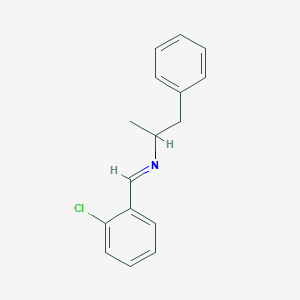
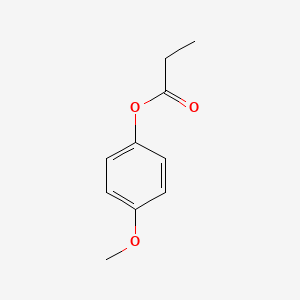
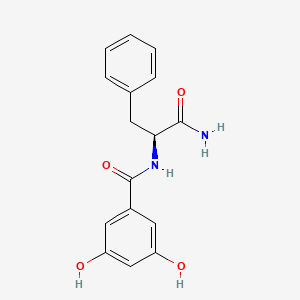
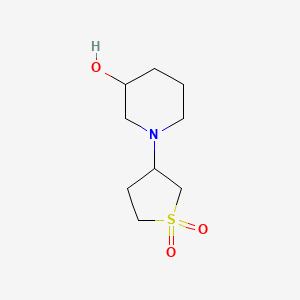
methylphosphonic acid](/img/structure/B15294742.png)
